Product packaging for 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine(Cat. No.:)

3-Bromo-5,7-dichlorothieno[3,2-b]pyridine

Cat. No.: B14906785
M. Wt: 282.97 g/mol
InChI Key: JILGVEOWTBLSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5,7-dichlorothieno[3,2-b]pyridine (Molecular Formula: C 7 H 3 BrCl 2 NS) is a versatile and high-value halogenated heterocyclic building block exclusively for research applications. This compound is meticulously designed for synthetic and medicinal chemistry, particularly in constructing novel molecular architectures for drug discovery programs. Its core value lies in its multi-halogenated thieno[3,2-b]pyridine scaffold, which presents three distinct reactive sites (3-Br, 5-Cl, 7-Cl) for selective, sequential cross-coupling reactions, such as the Pd-catalyzed Suzuki-Miyaura coupling . This allows researchers to efficiently introduce diverse (hetero)aryl, alkynyl, or other functional groups to create targeted compound libraries. The thieno[3,2-b]pyridine core is a privileged structure in medicinal chemistry, with documented research indicating its derivatives exhibit significant antitumor potential. Studies on analogous methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates have demonstrated promising growth inhibition (GI 50 values as low as 13 µM) in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468 . These compounds have been shown to decrease cell proliferation and increase G0/G1 phase populations in vitro, and reduce tumor size in advanced in ovo chick chorioallantoic membrane (CAM) models . Furthermore, thieno[3,2-b]pyridine-based compounds are investigated as potential inhibitors of critical biological targets, including vascular endothelial growth factor receptor-2 (VEGFR-2) and non-receptor tyrosine kinases, which are implicated in angiogenesis and cancer progression . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this intermediate to develop novel chemical probes and candidate therapeutic agents, particularly in oncology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2BrCl2NS B14906785 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2BrCl2NS

Molecular Weight

282.97 g/mol

IUPAC Name

3-bromo-5,7-dichlorothieno[3,2-b]pyridine

InChI

InChI=1S/C7H2BrCl2NS/c8-3-2-12-7-4(9)1-5(10)11-6(3)7/h1-2H

InChI Key

JILGVEOWTBLSBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=CS2)Br)N=C1Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine

The construction of the this compound core can be efficiently achieved from its corresponding dione (B5365651) precursor.

Synthesis from 3-Bromothieno[3,2-b]pyridine-5,7(4H,6H)-dione via Phosphoryl Chloride (POCl3) Treatment

A primary and effective method for the synthesis of this compound involves the treatment of 3-Bromothieno[3,2-b]pyridine-5,7(4H,6H)-dione with phosphoryl chloride (POCl₃). This reaction is a common strategy for the conversion of pyridinone and similar cyclic amide structures into their corresponding chloro-derivatives. The lone pairs on the oxygen atoms of the dione precursor attack the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate (B84403) ester intermediate. Subsequent nucleophilic attack by the chloride ions and elimination of phosphate by-products results in the desired dichlorinated aromatic product.

Exploration of Alternative Precursors and Reaction Conditions

While the use of 3-Bromothieno[3,2-b]pyridine-5,7(4H,6H)-dione is a direct approach, other synthetic strategies can be envisaged. Alternative precursors could include other appropriately substituted thieno[3,2-b]pyridine (B153574) derivatives. For instance, a dihydroxythieno[3,2-b]pyridine could be a viable starting material for chlorination using POCl₃ or other chlorinating agents like oxalyl chloride or thionyl chloride.

Furthermore, variations in reaction conditions for the primary synthetic route could be explored to optimize yield and purity. This could involve screening different solvents, reaction temperatures, and the use of additives. For example, the inclusion of N,N-dimethylformamide (DMF) can sometimes accelerate such chlorination reactions. The development of milder and more efficient conditions remains an area of interest in synthetic organic chemistry.

Derivatization Strategies via the Halogen Substituents on this compound

The presence of three halogen atoms at distinct positions on the thieno[3,2-b]pyridine core offers a rich platform for selective functionalization. The chloro-substituents at positions 5 and 7 are particularly susceptible to nucleophilic aromatic substitution, while the bromo-substituent at position 3 is more amenable to metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Positions 5 and 7

The chlorine atoms at the 5- and 7-positions of the pyridine (B92270) ring are activated towards nucleophilic aromatic substitution (SNA) due to the electron-withdrawing nature of the fused thiophene (B33073) ring and the pyridine nitrogen atom. This allows for the displacement of the chloride ions by a variety of nucleophiles.

Common nucleophiles employed in SNAr reactions include amines, alkoxides, and thiolates, leading to the formation of amino, ether, and thioether derivatives, respectively. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile. Generally, the position para to the ring nitrogen (position 7) is more activated towards nucleophilic attack than the meta position (position 5).

NucleophileProduct TypePotential Reaction Conditions
Primary/Secondary AminesAmino-thieno[3,2-b]pyridinesPolar aprotic solvent (e.g., DMF, DMSO), elevated temperature
Alcohols/PhenolsAlkoxy/Aryloxy-thieno[3,2-b]pyridinesStrong base (e.g., NaH, K₂CO₃), polar solvent
Thiols/ThiophenolsThioether-thieno[3,2-b]pyridinesBase (e.g., K₂CO₃, Et₃N), polar solvent

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the thiophene ring is a prime handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of carbon-based substituents.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, the C-Br bond at position 3 is significantly more reactive towards oxidative addition to a palladium(0) catalyst compared to the C-Cl bonds at positions 5 and 7. This difference in reactivity allows for selective coupling at the 3-position.

The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a boronic acid or boronate ester as the coupling partner. A variety of aryl and heteroaryl groups can be introduced at the 3-position through this methodology.

Boronic Acid/EsterCatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water5,7-Dichloro-3-phenylthieno[3,2-b]pyridine
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/Water5,7-Dichloro-3-(4-methoxyphenyl)thieno[3,2-b]pyridine
Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/Water5,7-Dichloro-3-(thiophen-2-yl)thieno[3,2-b]pyridine
Sonogashira Coupling for Ethynylation

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. soton.ac.uknih.gov While specific studies on the Sonogashira coupling of this compound are not extensively documented, the reactivity of similar polyhalogenated pyridines provides insight into the expected outcomes. For instance, the chemoselective Sonogashira cross-coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) has been successfully demonstrated to yield various alkynylated pyridines. rsc.org

By analogy, the bromine atom at the 3-position of this compound is expected to be more reactive than the chlorine atoms at the 5- and 7-positions in palladium-catalyzed cross-coupling reactions. This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Therefore, a selective Sonogashira coupling with a terminal alkyne could be achieved at the 3-position under carefully controlled conditions.

A typical reaction setup would involve the use of a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. The reaction is generally carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne.

Table 1: Hypothetical Sonogashira Coupling Reaction of this compound

EntryAlkyneCatalyst SystemBaseSolventExpected Product
1PhenylacetylenePd(PPh₃)₄, CuIEt₃NToluene5,7-Dichloro-3-(phenylethynyl)thieno[3,2-b]pyridine
2TrimethylsilylacetylenePdCl₂(PPh₃)₂, CuIi-Pr₂NHTHF5,7-Dichloro-3-((trimethylsilyl)ethynyl)thieno[3,2-b]pyridine
3Propargyl alcoholPd(PPh₃)₄, CuIEt₃NDMF3-(5,7-Dichlorothieno[3,2-b]pyridin-3-yl)prop-2-yn-1-ol
Hiyama Coupling and Other Coupling Reactions

Given the reactivity of aryl bromides in Hiyama couplings, it is anticipated that the 3-bromo position of the target molecule would be the primary site of reaction. Other coupling reactions, such as the Suzuki-Miyaura coupling (with organoboron reagents) and the Stille coupling (with organotin reagents), are also highly relevant for the functionalization of this scaffold. In a study on the regioselective Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline, electronic parameters were found to control the selectivity. researchgate.net Similarly, for 3-bromo-5-chloro-1,2,4-thiadiazole, Suzuki-Miyaura coupling was optimized. nih.gov These examples suggest that selective coupling at the 3-position of this compound is feasible.

Functionalization at Position 3 (Bromine)

The bromine atom at the 3-position of the thieno[3,2-b]pyridine core is the most versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. As discussed, Sonogashira and Hiyama couplings can be employed to install alkynyl and aryl/vinyl groups, respectively.

Furthermore, the Suzuki-Miyaura coupling is a highly effective method for introducing aryl, heteroaryl, and vinyl substituents. This reaction typically utilizes a palladium catalyst, a base, and an organoboron reagent (e.g., a boronic acid or a boronic ester). The reactivity of the C-Br bond at the 3-position makes it an ideal site for selective Suzuki-Miyaura coupling, leaving the chloro substituents at positions 5 and 7 intact for potential subsequent transformations.

Table 2: Potential Functionalization Reactions at the 3-Position

Reaction TypeReagentCatalyst SystemExpected Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃5,7-Dichloro-3-phenylthieno[3,2-b]pyridine
Stille CouplingTributyl(vinyl)stannanePd(PPh₃)₄5,7-Dichloro-3-vinylthieno[3,2-b]pyridine
Heck CouplingStyrenePd(OAc)₂, P(o-tol)₃5,7-Dichloro-3-styrylthieno[3,2-b]pyridine
CyanationZn(CN)₂Pd(PPh₃)₄5,7-Dichlorothieno[3,2-b]pyridine-3-carbonitrile

Palladium-Catalyzed Amination (Buchwald-Hartwig type reactions for related scaffolds)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing arylamines from aryl halides. While there are no specific reports on the Buchwald-Hartwig amination of this compound, studies on related bromopyridine scaffolds provide a strong basis for its applicability. chemspider.comresearchgate.net

The reaction typically involves a palladium precatalyst, a bulky electron-rich phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu, K₃PO₄). The bromine at the 3-position is expected to be the most reactive site for this transformation. A variety of primary and secondary amines can be coupled under these conditions, leading to the corresponding 3-amino-5,7-dichlorothieno[3,2-b]pyridine derivatives. The choice of ligand and base can be crucial for achieving high yields and preventing side reactions.

Table 3: Anticipated Buchwald-Hartwig Amination Products

AmineLigandBaseExpected Product
MorpholineXantphosCs₂CO₃4-(5,7-Dichlorothieno[3,2-b]pyridin-3-yl)morpholine
AnilineBINAPNaOt-BuN-(5,7-Dichlorothieno[3,2-b]pyridin-3-yl)aniline
CyclohexylamineRuPhosK₃PO₄N-(5,7-Dichlorothieno[3,2-b]pyridin-3-yl)cyclohexanamine

General Reactivity of the Thieno[3,2-b]pyridine Core

Electrophilic Substitution Reactions on the Thiophene Ring (Analogous to Thieno[2,3-d]pyrimidines)

The thieno[3,2-b]pyridine core is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution reactions. In general, for thienopyridines, the thiophene ring is more activated towards electrophilic attack than the pyridine ring. The pyridine ring is relatively electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophiles. uoanbar.edu.iqabertay.ac.uk

By analogy with related thieno-fused systems, electrophilic substitution on the thieno[3,2-b]pyridine core is expected to occur preferentially on the thiophene ring. The positions of attack would be influenced by the directing effects of the fused pyridine ring and the substituents present. For the parent thieno[3,2-b]pyridine, theoretical studies and experimental evidence from similar systems suggest that the C2 and C3 positions of the thiophene ring are the most likely sites for electrophilic attack. In the case of this compound, the 3-position is already substituted. Therefore, electrophilic attack would be directed to the C2 position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. The reaction conditions for these transformations would need to be carefully controlled to avoid reaction on the deactivated pyridine ring.

Oxidation and Reduction Pathways of the Heterocyclic System

The oxidation of the thieno[3,2-b]pyridine core can lead to different products depending on the oxidant and the reaction conditions. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone. The nitrogen atom in the pyridine ring can be oxidized to an N-oxide. For instance, studies on the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides have shown that treatment with oxidants can lead to oxidative dimerization or the formation of S-oxides. researchgate.net

The reduction of the thieno[3,2-b]pyridine system can also proceed via different pathways. The pyridine ring can be reduced to a dihydropyridine (B1217469) or a tetrahydropyridine, and ultimately to a piperidine (B6355638) ring, under catalytic hydrogenation conditions. The thiophene ring is generally more resistant to reduction than the pyridine ring. Selective reduction of the pyridine ring can often be achieved using specific reducing agents and conditions. For example, reduction of pyridine and its simple analogues with lithium aluminum hydride in the presence of aluminum chloride gives mixtures of 1,2,3,6-tetrahydropyridines and piperidines. abertay.ac.uk

Regio- and Chemoselectivity in Complex Transformations

The differential reactivity of the C-Br and C-Cl bonds, as well as the influence of their positions on the thieno[3,2-b]pyridine core, allows for programmed and site-selective functionalization. In general, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl, which suggests that the C3-Br bond in this compound would be the most labile.

Palladium-Catalyzed Cross-Coupling Reactions

Research into the functionalization of similar polyhalogenated heterocycles has demonstrated that palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, can often be performed with high regioselectivity. For this compound, it is anticipated that these reactions would preferentially occur at the C3 position, leaving the C5 and C7 chloro substituents intact for subsequent transformations.

A hypothetical selective Suzuki coupling is presented in the following table, illustrating the expected regioselectivity.

ReactantCoupling PartnerCatalyst/LigandBaseSolventExpected Major ProductSelectivity
This compoundArylboronic acidPd(PPh3)4Na2CO3Toluene/H2O3-Aryl-5,7-dichlorothieno[3,2-b]pyridineHigh for C3-position

This predicted selectivity is based on the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.

Chemoselectivity in Sequential Functionalization

The ability to selectively functionalize one position over others opens up avenues for the synthesis of complex, polysubstituted thieno[3,2-b]pyridines. Following an initial reaction at the C3 position, the remaining chloro substituents at C5 and C7 can be targeted. The relative reactivity of the C5-Cl and C7-Cl bonds would then depend on the specific reaction conditions and the electronic nature of the newly introduced group at C3. Generally, the C7 position on the pyridine ring is more electron-deficient than the C5 position, which could influence its susceptibility to nucleophilic aromatic substitution or further cross-coupling reactions under more forcing conditions.

The following table outlines a potential sequential functionalization strategy for this compound.

StepStarting MaterialReaction TypeReagentsExpected Intermediate/ProductComments
1This compoundSuzuki CouplingArylboronic acid, Pd catalyst, base3-Aryl-5,7-dichlorothieno[3,2-b]pyridineSelective reaction at the C3-Br bond.
23-Aryl-5,7-dichlorothieno[3,2-b]pyridineBuchwald-Hartwig AminationAmine, Pd catalyst, base7-Amino-3-aryl-5-chlorothieno[3,2-b]pyridinePotential for selectivity at the more activated C7 position.

It is important to note that while these selectivities are predicted based on established principles of organic chemistry, the actual outcomes can be influenced by steric effects, the choice of catalyst and ligands, and the specific reaction conditions employed. Detailed experimental studies are necessary to fully elucidate the reactivity patterns of this specific heterocyclic system.

Spectroscopic and Advanced Structural Characterization of 3 Bromo 5,7 Dichlorothieno 3,2 B Pyridine and Its Derivatives

Vibrational Spectroscopy (Infrared Spectroscopy)

While the experimental infrared (IR) spectrum for 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine is not widely published, its characteristic absorption bands can be predicted based on the functional groups present in its structure. The spectrum is expected to be dominated by vibrations associated with the fused aromatic heterocyclic core and the carbon-halogen bonds.

Key predicted IR absorption bands include:

Aromatic C-H Stretching: The two remaining C-H bonds on the heterocyclic rings (at positions 2 and 6) are expected to produce weak to moderate absorption bands in the region of 3100-3000 cm⁻¹.

Aromatic Ring Stretching (C=C and C=N): Multiple bands of variable intensity are anticipated in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations within the pyridine (B92270) and thiophene (B33073) rings.

C-H In-plane and Out-of-plane Bending: The C-H bending vibrations will appear in the fingerprint region, typically between 1300 cm⁻¹ and 650 cm⁻¹. The out-of-plane (oop) bending bands are particularly sensitive to the substitution pattern.

Carbon-Halogen Stretching (C-Cl, C-Br): The stretching vibrations for the carbon-chlorine and carbon-bromine bonds are expected to appear in the lower frequency region of the spectrum. C-Cl stretches typically occur in the 850-550 cm⁻¹ range, while the heavier C-Br bond vibrates at a lower frequency, generally between 680-500 cm⁻¹. The presence of multiple halogen atoms would likely result in several strong bands in this region.

A summary of the expected characteristic IR absorption ranges is provided in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Weak to Medium
Aromatic C=C and C=N Ring Stretch1600 - 1450Medium to Strong
C-Cl Stretch850 - 550Strong
C-Br Stretch680 - 500Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for mapping the proton and carbon skeleton of a molecule. Based on data from the parent thieno[3,2-b]pyridine (B153574) and its monosubstituted derivatives, the chemical shifts for this compound can be reliably predicted.

The structure of this compound contains two protons directly attached to the carbon framework, at positions C2 and C6.

H-2 Proton: This proton is on the thiophene ring. In the parent thieno[3,2-b]pyridine, H-2 resonates at approximately 7.8 ppm. The presence of the adjacent bromine atom at C3 is expected to have a minor influence on its chemical shift.

H-6 Proton: This proton is on the pyridine ring, situated between two chlorine atoms at C5 and C7. The strong electron-withdrawing and anisotropic effects of the adjacent chloro groups are expected to deshield this proton significantly, shifting it downfield.

Since the two protons are separated by five bonds, no significant proton-proton (¹H-¹H) coupling is expected between them. Therefore, the spectrum is predicted to show two singlets.

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-2~7.8 - 8.0Singlet
H-6~7.5 - 7.7Singlet

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the heterocyclic core. Two of these signals will be for methine carbons (CH), while the other five will be for quaternary carbons (C) bonded to N, S, Br, or Cl. The chemical shifts can be estimated by applying substituent chemical shift (SCS) effects for bromine and chlorine to the known values of the parent thieno[3,2-b]pyridine. The pyridine ring carbons (C5, C6, C7) are particularly influenced by the electronegative chlorine atoms, leading to significant downfield shifts.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (Proton Decoupled)
C2~125 - 128CH
C3~110 - 115C-Br
C3a~128 - 132C
C5~148 - 152C-Cl
C6~122 - 125CH
C7~145 - 149C-Cl
C7a~150 - 154C

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. For this compound (C₇H₂BrCl₂NS), the monoisotopic mass is calculated to be 280.8524 Da.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak cluster. Common fragmentation pathways for thienopyridines involve the sequential loss of halogen atoms (Br or Cl radicals) and the cleavage of the heterocyclic rings. The initial loss of a bromine radical (·Br) or a chlorine radical (·Cl) would lead to significant fragment ions.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of its molecular ion, which arises from the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The presence of one bromine atom leads to two peaks of nearly equal intensity separated by 2 mass units (M and M+2). The two chlorine atoms create a pattern with three peaks in an approximate 9:6:1 ratio (M, M+2, M+4).

The combination of one bromine and two chlorine atoms results in a complex cluster of peaks (M+, M+2, M+4, M+6). The relative intensities of this cluster are determined by the statistical probability of each isotopic combination. This unique pattern is a definitive signature for the presence of one bromine and two chlorine atoms in the molecule.

Ion (Isotopes)m/z (approx.)Predicted Relative Intensity
[M]⁺ (C₇H₂⁷⁹Br³⁵Cl₂)281~43%
[M+2]⁺ (C₇H₂⁸¹Br³⁵Cl₂ / C₇H₂⁷⁹Br³⁵Cl³⁷Cl)283100% (Base Peak)
[M+4]⁺ (C₇H₂⁸¹Br³⁵Cl³⁷Cl / C₇H₂⁷⁹Br³⁷Cl₂)285~72%
[M+6]⁺ (C₇H₂⁸¹Br³⁷Cl₂)287~15%

Advanced X-ray Diffraction Studies for Solid-State Structural Analysis (if available for derivatives)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in the surveyed literature, studies on related thienopyridine derivatives confirm the inherent planarity of the fused ring system. It is expected that the thieno[3,2-b]pyridine core of this molecule would be essentially flat. The analysis of a derivative's crystal structure would reveal how the bromine and chlorine substituents lie relative to this plane and how the molecules pack in the crystal lattice, which is often influenced by weak halogen-halogen or halogen-π interactions. Such an analysis would provide unequivocal confirmation of the compound's constitution and connectivity.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies (e.g., Density Functional Theory, DFT)

Quantum mechanical studies provide fundamental insights into the electronic properties of a molecule. While specific DFT calculations for 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine are not published, general principles can be inferred from the analysis of the thieno[3,2-b]pyridine (B153574) core and the influence of its substituents.

Prediction of Reactivity Sites and Electrophilic/Nucleophilic Character

Computational methods like the analysis of Molecular Electrostatic Potential (MEP) and Fukui functions can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom in the pyridine (B92270) ring is expected to be a primary site for protonation or electrophilic attack due to its lone pair of electrons. The electron-rich thiophene (B33073) ring, despite the presence of the bromine atom, could also be susceptible to electrophilic substitution. Conversely, the carbon atoms bonded to the highly electronegative chlorine atoms would be electron-deficient and thus potential sites for nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The thieno[3,2-b]pyridine core is a rigid, planar aromatic system. Therefore, significant conformational flexibility is not expected for this compound itself. Molecular dynamics simulations could, in principle, be used to study its interactions with solvents or biological macromolecules, but such studies have not been reported.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry allows for the in silico prediction of various spectroscopic data, which can aid in the characterization of new compounds. Methods like DFT can be used to calculate parameters for NMR, IR, and UV-Vis spectroscopy. For this compound, theoretical calculations would predict specific chemical shifts for the remaining protons and carbon atoms in its ¹H and ¹³C NMR spectra, as well as vibrational frequencies corresponding to the stretching and bending modes of its functional groups in the IR spectrum. However, specific predicted data tables for this compound are absent from the literature.

Computational Modeling of Reaction Pathways and Transition States

The computational modeling of reaction pathways for this compound, for instance, in cross-coupling reactions or nucleophilic substitutions, would involve locating the transition state structures and calculating their activation energies. This would provide valuable mechanistic insights and help in optimizing reaction conditions. For example, DFT calculations could model the oxidative addition step in a palladium-catalyzed cross-coupling reaction at the C-Br bond. To date, such specific computational models for this compound have not been published.

Academic and Research Applications of 3 Bromo 5,7 Dichlorothieno 3,2 B Pyridine and Its Derivatives Excluding Clinical Trials, Dosage, and Safety

Role as a Key Intermediate in Complex Organic Synthesis

The chemical architecture of 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine, with three distinct halogen substituents, makes it an exceptionally valuable intermediate in organic synthesis. The bromine and chlorine atoms serve as reactive handles for a variety of cross-coupling reactions, allowing for the controlled and regioselective introduction of new functional groups and the construction of elaborate molecular frameworks.

Building Block for Multifunctionalized Heterocycles

The thieno[3,2-b]pyridine (B153574) core is recognized as a "privileged scaffold" in drug discovery, partly because it can act as a bioisostere for naturally occurring purines. The bromine atom at the 3-position (on the thiophene (B33073) ring) and the chlorine atoms at the 5- and 7-positions (on the pyridine (B92270) ring) exhibit differential reactivity, enabling chemists to perform sequential modifications.

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, are extensively used to functionalize this core. These include:

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds by reacting the halogenated positions with boronic acids or their esters. This is a common method for introducing aryl or heteroaryl substituents. mdpi.com

Sonogashira Coupling: To create carbon-carbon triple bonds, linking alkynyl groups to the scaffold.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing the introduction of a wide range of amine functionalities.

Through the strategic application of these reactions, a diverse library of multifunctionalized thieno[3,2-b]pyridine derivatives can be generated from the this compound precursor.

Precursor for Advanced Pharmaceutical Scaffolds

The versatility of this compound as a building block directly translates to its importance as a precursor for advanced pharmaceutical scaffolds. By modifying the halogenated positions, researchers can synthesize molecules designed to interact with specific biological targets. The thieno[3,2-b]pyridine framework is a core component of compounds investigated for a variety of therapeutic applications, particularly as kinase inhibitors.

Research has demonstrated that derivatives of the thieno[3,2-b]pyridine scaffold are effective inhibitors of several protein kinases implicated in cancer and other diseases. For instance, different substitutions on the core structure have led to the development of potent inhibitors for targets such as:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) mdpi.com

Hepatocyte growth factor receptor (c-Met) mdpi.com

Non-receptor tyrosine kinase Src mdpi.com

The ability to systematically alter the substituents at the 3-, 5-, and 7-positions allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties, making this compound a foundational tool in the design of novel therapeutics.

Exploration in Medicinal Chemistry Research (Mechanism-Oriented Studies)

Beyond its synthetic utility, derivatives of the thieno[3,2-b]pyridine scaffold are actively investigated to understand their interactions with biological systems and to elucidate their mechanisms of action against specific cellular targets.

Investigation of Pre-mRNA Splicing Modulation Mechanisms

Pre-mRNA splicing is a critical process in gene expression where non-coding introns are removed and coding exons are joined to form mature messenger RNA (mRNA). nih.gov The machinery responsible for this, the spliceosome, can be targeted by small molecules to alter splicing patterns, a therapeutic strategy being explored for various diseases, including cancer. nih.gov Several natural products and synthetic compounds, such as FR901464, Pladienolides, and Isoginkgetin, have been identified as modulators of the spliceosome, often by interacting with components like the SF3B1 protein. nih.gov While the modulation of pre-mRNA splicing by diverse small molecules is an active area of research, specific mechanistic studies detailing the direct interaction and modulation of the splicing process by derivatives of this compound are not prominently documented in publicly available research.

Development of Kinase Inhibitors and Their Molecular Targets

A major focus of research on thieno[3,2-b]pyridine derivatives has been in the development of protein kinase inhibitors. nih.gov The scaffold serves as a template for designing ATP-competitive inhibitors that can be tailored to achieve high selectivity for a specific kinase target. researchgate.net

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation and survival of hematopoietic stem cells. researchgate.net Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of cases. nih.gov These mutations, which include internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), lead to ligand-independent, constitutive activation of the kinase, driving uncontrolled cell proliferation. acs.org This makes mutated FLT3 a prime therapeutic target for AML. nih.gov

The thienopyridine and related heterocyclic scaffolds have been explored for the development of FLT3 inhibitors. In one study, a series of derivatives based on the isomeric thieno[3,2-d]pyrimidine (B1254671) scaffold were synthesized and evaluated for their ability to inhibit FLT3. nih.govacs.org The synthesis started from a related bromo-dichlorinated precursor, highlighting a parallel synthetic strategy to what is possible with this compound. While the resulting thieno[3,2-d]pyrimidine compounds in this particular study did not show significant inhibitory activity against FLT3-ITD, the investigation demonstrates the suitability of this class of heterocycles as a foundational scaffold for designing FLT3 inhibitors. acs.org Further research into other heterocyclic cores, such as imidazo[1,2-a]pyridine-thiophenes, has yielded potent, type-I inhibitors of FLT3 and its clinically relevant mutants, reinforcing the value of thiophene-fused pyridine structures in this area of medicinal chemistry. nih.gov

Table 1: Kinase Inhibitory and Antiproliferative Activities of Thieno[3,2-d]pyrimidine Derivatives (Isomeric Scaffold)
CompoundFLT3-ITD IC₅₀ (μM)CDK2/E IC₅₀ (μM)MV4-11 GI₅₀ (μM)MOLM-13 GI₅₀ (μM)
4a>10>10>10>10
4b>10>10>10>10
5a>10>10>10>10
5b>10>10>10>10

Data adapted from a study on FLT3 inhibitors, showing the evaluation of compounds with a scaffold isomeric to thieno[3,2-b]pyridine. acs.org

Inhibition of Focal Adhesion Kinase (FAK)

Derivatives of the thieno[3,2-d]pyrimidine scaffold, a related heterocyclic system, have been identified as potent inhibitors of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is overexpressed in a variety of metastatic cancers, playing a crucial role in cell survival, proliferation, migration, and angiogenesis. Through intensive structure-activity relationship (SAR) studies, researchers have designed and synthesized thieno[3,2-d]pyrimidine derivatives that exhibit significant inhibitory activity against FAK. For instance, certain compounds from this class have demonstrated potent enzymatic inhibition of FAK, leading to further investigation into their anti-proliferative effects.

One notable thieno[3,2-d]pyrimidine derivative, compound 26 , emerged from an SAR-driven approach as a lead molecule with promising FAK inhibitory activity. This compound also showed inhibitory action against other kinases, highlighting the potential for multi-targeted kinase inhibitors based on this scaffold. The anti-tumor potential of such FAK inhibitors has been demonstrated in preclinical models, where they have shown to induce apoptosis, inhibit anchorage-independent growth, and reduce tumor burden.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

The thieno[3,2-b]pyridine and related thienopyrimidine scaffolds have been extensively explored for the development of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is therefore a well-established strategy in cancer therapy.

Researchers have successfully designed and synthesized families of thieno[3,2-b]pyridine-based small molecules that act as potent inhibitors of VEGFR-2, with IC50 values in the low nanomolar range. For example, the compound (3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol), also known as LCB03-0110, was identified as a potent angiogenesis inhibitor that targets VEGFR-2 signaling. Molecular modeling and in vitro kinase assays have revealed that such compounds often bind to the ATP-binding site of the VEGFR-2 kinase domain, effectively blocking its downstream signaling pathways. This inhibition leads to a suppression of VEGF-induced proliferation, migration, and tube formation of endothelial cells.

Mechanisms of Anti-tumor Activity Beyond Clinical Trials

Selective Cytotoxicity Against Tumor Cell Lines

Thieno[2,3-b]pyridine (B153569) derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against a panel of human cancer cell lines. Studies have shown that certain derivatives exhibit significant and selective cytotoxic activity against various cancer cell lines, including those from breast, liver, and lung cancers. For instance, a newly synthesized (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno [2,3-b]pyridine-2-carboxamide demonstrated antitumor activity on numerous tumor cell lines. The selectivity of these compounds is a key area of investigation, with some derivatives showing high selectivity towards cancer cells over normal cell lines.

The cytotoxic potency is often evaluated by determining the IC50 value, which is the concentration of the compound required to inhibit the proliferation of tumor cells by 50%. For example, one study on thieno[2,3-b]pyridine-based compounds found a derivative exhibiting potent cytotoxicity against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cells with IC50 values of 3.12 µM and 20.55 µM, respectively.

Induction of Cellular Apoptosis

A key mechanism through which thienopyridine derivatives exert their anti-tumor effects is the induction of apoptosis, or programmed cell death. Research on thieno[3,2-d]pyrimidine derivatives has shown that potent FAK inhibitors can lead to significant apoptosis in cancer cells. For example, the dual FAK and FLT-3 inhibitor, compound 26 , was found to be superior to the known FAK inhibitor PF-562271 in terms of apoptosis induction in MDA-MB-231 human breast cancer cells.

Furthermore, studies on thieno/furo[2,3-b]pyridine derivatives have also linked their anti-proliferative activity to the induction of apoptosis. One of the most promising compounds in a series was shown to exhibit an increase in the expression level of caspase-3, a key executioner enzyme in the apoptotic pathway.

Cell Cycle Arrest (e.g., G2/M arrest)

In addition to inducing apoptosis, thienopyridine derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. This disruption prevents the cancer cells from dividing and proliferating. For instance, a study on novel thieno[2,3-c]pyridine (B153571) derivatives identified a compound that induced G2 phase arrest, thereby inhibiting cell cycle progression. Another study focusing on thieno/furo[2,3-b]pyridine derivatives as FAK inhibitors found that their lead compounds caused cell cycle arrest at the G1 phase. This demonstrates that different derivatives based on the thienopyridine scaffold can impact the cell cycle at various checkpoints.

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of thienopyridine derivatives as potent and selective inhibitors of protein kinases and as anti-cancer agents. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.

In the context of pim-1 inhibitors based on the thieno[2,3-b]pyridine scaffold, SAR studies have explored the impact of substitutions at various positions of the heterocyclic core. For example, the introduction of different amide or benzoyl groups at position 2 has been investigated to understand their effect on pim-1 inhibitory activity. Such studies are essential for the rational design of new derivatives with improved efficacy and drug-like properties.

Modulation of Cellular Signaling Pathways and Mechanisms

While direct studies on the cellular signaling effects of this compound are not extensively detailed in publicly available research, its role as a key intermediate provides significant insight into the mechanisms of its derivatives. Patent literature highlights its use in synthesizing a class of thieno[3,2-b]pyridin-7-amine (B12955) compounds designed to treat familial dysautonomia. These derivatives are reported to be useful for improving pre-mRNA splicing within a cell.

The core mechanism involves the modulation of the IKBKAP gene (also known as ELP1). Mutations in this gene can lead to tissue-specific skipping of an exon, causing the rare neurodegenerative disorder familial dysautonomia. The thieno[3,2-b]pyridine derivatives, synthesized from the 3-bromo-5,7-dichloro precursor, are designed to correct this splicing defect. By promoting the inclusion of the skipped exon, these compounds aim to increase the production of the full-length, functional IKBKAP protein. This targeted modulation of pre-mRNA splicing represents a precise mechanism for intervening in cellular pathways at the genetic level to correct protein deficiencies.

Applications in Agrochemical Research

The thienopyridine scaffold is a subject of interest in the development of new agrochemicals. Although research specifically detailing the herbicidal or pesticidal activity of this compound is limited, studies on related pyridine and thienopyridine derivatives show the potential of this chemical class in agriculture. researchgate.net

The pyridine ring is a well-established component in many commercial herbicides. For instance, compounds belonging to the picolinic acid family, which are pyridine derivatives, are effective as selective herbicides for controlling broadleaf weeds. wikipedia.org Research into other fused heterocyclic systems, such as thieno[2,3-d]pyrimidine-2,4-diones, has led to the discovery of potent inhibitors of the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO), a crucial target for herbicides. nih.gov This suggests that the thieno[3,2-b]pyridine skeleton could be a valuable structural motif for designing new herbicidal agents that act on various biological targets within weeds.

Derivatives of thienopyridine have been synthesized and evaluated for their insecticidal properties. Studies on new thieno[2,3-b]pyridines have shown promising results against pests like Aphis gossypii (cotton aphid). nih.gov Certain synthesized compounds demonstrated noticeable effects on the biological parameters of the insects, including nymphal instar duration, generation time, and adult longevity. nih.gov The insecticidal activity is often linked to the specific substitutions on the thienopyridine core. For example, the neonicotinoid insecticide acetamiprid (B1664982) features a chloropyridinyl group, highlighting the effectiveness of halogenated pyridine structures in pest control. wikipedia.org This indicates a potential avenue of research for halogenated compounds like this compound in the design of novel pesticides.

Table 1: Research Findings on Agrochemical Potential of Thienopyridine Derivatives

Compound ClassApplicationTarget Organism/EnzymeKey Findings
Thieno[2,3-b]pyridinesInsecticideAphis gossypiiAffects nymphal duration, generation time, and adult longevity. nih.gov
Thieno[2,3-d]pyrimidinesHerbicideProtoporphyrinogen IX Oxidase (PPO)Potent enzyme inhibition, effective weed control in post-emergence application. nih.gov
Picolinic AcidsHerbicideBroadleaf WeedsSelective control of weeds like thistles and clovers. wikipedia.org
Chloropyridinyl NeonicotinoidsInsecticideSucking Insects (e.g., Aphids)Systemic insecticide action. wikipedia.org

Contributions to Materials Science

The fused aromatic ring system of thieno[3,2-b]pyridine and related structures like thieno[3,2-b]thiophene (B52689) offers properties that are highly desirable in materials science, particularly for organic electronics. These structures provide rigidity, planarity, and extended π-conjugation, which are crucial for efficient charge transport.

The thieno[3,2-b]thiophene moiety, structurally similar to thieno[3,2-b]pyridine, is a valuable building block for creating π-conjugated polymers used in organic semiconductors. researchgate.net When incorporated into polymers, these units help create a rigid and co-planar structure, which facilitates tight molecular packing in the solid state. researchgate.netrsc.org This ordered arrangement is essential for enhancing electrical conductivity and charge mobility. For example, polymers containing a pyridine-thieno[3,2-b]thiophene-pyridine building block have been synthesized and shown to have extended π-conjugation, leading to promising semiconducting properties. rsc.org The introduction of nitrogen atoms in the pyridine ring can also modulate the electronic properties of the resulting polymers, making them useful for specific electronic applications. researchgate.net

The excellent charge transport characteristics of materials based on thieno[3,2-b]thiophene and its analogues make them prime candidates for use in a variety of electronic devices. Polymers incorporating these structures have been successfully used to fabricate high-performance organic field-effect transistors (OFETs), a key component in flexible electronics and sensors. acs.org For instance, a copolymer of a thieno[3,2-b]thiophene-diketopyrrolopyrrole monomer with thiophene achieved one of the highest hole mobilities reported for a polymer-based OFET. acs.org Furthermore, these polymers have been applied in organic photovoltaic devices (solar cells), demonstrating their versatility. rsc.orgacs.org The structural features of the thieno[3,2-b]pyridine core suggest its potential utility in developing new materials for the next generation of organic electronics.

Table 2: Performance of Thieno[3,2-b]thiophene-based Polymers in Electronic Devices

Polymer TypeDevicePerformance MetricValue
Pyridine-thieno[3,2-b]thiophene-DPPOrganic Field-Effect Transistor (OFET)p-type field-effect mobility0.17 cm²/V·s researchgate.netrsc.org
Pyridine-thieno[3,2-b]thiophene-BDT:Y6Polymer Solar CellPower Conversion Efficiency10.8% researchgate.netrsc.org
Thieno[3,2-b]thiophene-diketopyrrolopyrroleOrganic Field-Effect Transistor (OFET)Hole Mobility1.95 cm²/V·s acs.org
Thieno[3,2-b]thiophene-diketopyrrolopyrroleBulk-Heterojunction Solar CellPower Conversion Efficiency5.4% acs.org

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern chemistry. Future research into 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine should prioritize the development of novel and sustainable synthetic routes. Current approaches often rely on traditional multi-step syntheses that may involve harsh reagents and generate significant waste.

Green chemistry principles offer a roadmap for future synthetic explorations. Methodologies such as microwave-assisted synthesis and multicomponent reactions have shown promise in accelerating the synthesis of related pyridine (B92270) and pyrimidine (B1678525) derivatives, and their application to the synthesis of halogenated thieno[3,2-b]pyridines could lead to more efficient and sustainable processes. nih.gov Exploring one-pot reactions that minimize intermediate isolation steps would further enhance the atom economy and reduce the environmental footprint of the synthesis.

Furthermore, the development of catalytic systems, potentially utilizing earth-abundant metals, for the key bond-forming reactions in the synthesis of the thieno[3,2-b]pyridine (B153574) core would represent a significant step towards sustainability. The exploration of flow chemistry techniques could also offer advantages in terms of scalability, safety, and reproducibility of the synthesis of this important building block.

Advanced Functionalization for Enhanced Chemical Diversity

The presence of three distinct halogen atoms—a bromine at the 3-position and two chlorines at the 5- and 7-positions—on the thieno[3,2-b]pyridine core provides a rich platform for advanced functionalization and the generation of diverse chemical libraries. The differential reactivity of the C-Br and C-Cl bonds under various cross-coupling conditions presents an opportunity for site-selective modifications.

Future research should focus on the systematic exploration of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination, to introduce a wide array of substituents at each halogenated position. researchgate.net Investigating the steric and electronic factors that govern the site-selectivity of these reactions will be crucial for the programmed synthesis of complex derivatives. nih.gov For instance, the inherent reactivity differences between the bromine and chlorine atoms can be exploited to sequentially introduce different functional groups, leading to the creation of libraries of compounds with tailored properties.

The ability to introduce diverse functionalities, including aryl, heteroaryl, alkynyl, and amino groups, will be instrumental in probing the structure-activity relationships (SAR) of this compound derivatives in various biological assays and for tuning their photophysical properties for materials science applications.

In-depth Mechanistic Studies of Biological Interactions at the Molecular Level

The thieno[3,2-b]pyridine scaffold has been identified as an attractive core for the development of highly selective kinase inhibitors. researchgate.netnih.gov Future research should aim to conduct in-depth mechanistic studies to elucidate the molecular interactions of this compound derivatives with their biological targets, particularly protein kinases.

A key finding is that the thieno[3,2-b]pyridine core exhibits weak interactions with the kinase hinge region, which allows for diverse binding modes and contributes to high selectivity. researchgate.netnih.gov These compounds often act as ATP-competitive but not ATP-mimetic inhibitors, anchoring themselves in the back pocket of the kinase. researchgate.netnih.gov Understanding how the specific substitution pattern of this compound influences these interactions is a critical area for future investigation.

Molecular modeling and computational docking studies will be invaluable tools for predicting the binding modes and affinities of derivatives of this compound with various kinases. tandfonline.com These in silico studies, coupled with experimental techniques such as X-ray crystallography of protein-ligand complexes, can provide a detailed picture of the key intermolecular interactions, including hydrogen bonds, halogen bonds, and hydrophobic contacts. Elucidating the structure-activity relationship (SAR) will be crucial, with a particular focus on how the position and nature of the halogen atoms and any introduced functional groups impact binding affinity and selectivity. nih.gov

Application of Machine Learning and AI in Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. These powerful computational tools can be applied to accelerate the design and optimization of novel compounds based on the this compound scaffold.

Future research can leverage ML algorithms to build predictive models for the biological activity and physicochemical properties of virtual libraries of derivatives. By training these models on existing experimental data, it will be possible to screen vast numbers of virtual compounds and prioritize the most promising candidates for synthesis and testing. This approach can significantly reduce the time and cost associated with traditional trial-and-error methods.

Exploration in Emerging Fields of Chemical Biology and Materials Science

The unique properties of this compound make it an intriguing candidate for exploration in emerging interdisciplinary fields.

In chemical biology, derivatives of this compound could be developed as chemical probes to study the function of specific proteins and signaling pathways. nih.gov The ability to selectively functionalize the scaffold allows for the incorporation of reporter tags, such as fluorescent dyes or biotin, which can be used to visualize and track the compound's interactions within a cellular environment.

In materials science, the thieno[3,2-b]pyridine core, with its fused aromatic system, has the potential to serve as a building block for novel organic electronic materials. By strategically modifying the substituents, it may be possible to tune the electronic properties, such as the HOMO/LUMO energy levels, and influence the solid-state packing of the molecules. This could lead to the development of new materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The presence of heavy atoms like bromine and chlorine could also impart interesting photophysical properties, such as phosphorescence, which could be exploited in sensing or imaging applications.

Q & A

Q. Advanced Research Focus

  • Bioisosteric replacement : Substitute bromine with trifluoromethyl or cyano groups to modulate lipophilicity and target binding.
  • Fragment-based design : Use the core structure as a scaffold for combinatorial libraries, varying substituents at positions 3, 5, and 6.
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to proteins like kinases or GPCRs. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What safety protocols are essential when handling this compound in the lab?

Q. Basic Research Focus

  • Use PPE: Nitrile gloves, lab coat, and safety goggles.
  • Conduct reactions in a fume hood to avoid inhalation of halogenated vapors.
  • Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Focus
Monitor air quality with real-time gas sensors (e.g., for HBr or Cl₂ byproducts). Implement spill containment kits with activated carbon for halogen absorption. Toxicity screening (e.g., Ames test) is advised if the compound is intended for biological use .

How can computational methods optimize the synthesis and application of this compound?

Q. Advanced Research Focus

  • Reaction prediction : Machine learning platforms (e.g., IBM RXN) suggest viable pathways based on existing literature.
  • DFT calculations : Simulate transition states to identify energy barriers for halogenation or cross-coupling steps.
  • ADMET profiling : Predict pharmacokinetic properties (e.g., logP, CYP450 inhibition) using tools like SwissADME .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.